5-cyclohexyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-cyclohexyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h6-8H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISQWZNRZAZRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60061-66-7 | |
| Record name | 3-cyclohexyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylhydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of halogenated pyrazoles.
Scientific Research Applications
Pharmacological Applications
5-Cyclohexyl-1H-pyrazole and its derivatives have been extensively studied for their pharmacological properties. The following sections detail the significant therapeutic areas where these compounds have shown efficacy.
Antimicrobial Activity
Pyrazole derivatives, including this compound, have demonstrated notable antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various pathogenic microorganisms.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 31.25 µg/mL |
| This compound | Escherichia coli | 50 µg/mL |
| This compound | Candida albicans | 25 µg/mL |
Studies have shown that pyrazole derivatives exhibit strong antimicrobial activity compared to traditional antibiotics, making them promising candidates for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been a significant focus of research. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung carcinoma) | 5.94 |
| This compound | HCT116 (Colon carcinoma) | 0.58 |
| This compound | SK-MEL-5 (Melanoma) | 6.40 |
Research indicates that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles have been documented, with studies showing that they can inhibit key enzymes involved in inflammation.
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| This compound | COX-2 | 0.01 |
| This compound | LOX | 1.78 |
These findings suggest that pyrazoles may serve as effective anti-inflammatory agents, potentially offering alternatives to conventional non-steroidal anti-inflammatory drugs .
Agricultural Applications
The herbicidal properties of pyrazole derivatives are also noteworthy. Research has demonstrated their effectiveness in controlling various weeds and pests.
Table 4: Herbicidal Activity of Pyrazole Derivatives
| Compound | Target Pest/Weed | Effective Concentration |
|---|---|---|
| This compound | Botrytis cinerea | EC50: 2.432 µg/mL |
| This compound | Fusarium oxysporum | EC50: 6.986 µg/mL |
These compounds can serve as environmentally friendly alternatives to synthetic herbicides, contributing to sustainable agricultural practices .
Material Science Applications
Emerging research suggests that pyrazoles may also find applications in material science, particularly in the development of novel polymers and coatings due to their unique chemical properties.
Table 5: Material Science Applications of Pyrazoles
| Application | Description |
|---|---|
| Polymer Synthesis | Used as monomers for creating high-performance polymers with enhanced thermal stability and mechanical properties. |
| Coatings | Incorporated into coatings to improve corrosion resistance and durability under harsh conditions. |
The versatility of pyrazoles in material science opens new avenues for innovation in creating advanced materials .
Mechanism of Action
The mechanism of action of 5-cyclohexyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The cyclohexyl group may enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Substituent Effects
The substituent at the 5-position of the pyrazole ring critically modulates physicochemical and biological properties. Key comparisons include:
Key Observations :
- Steric and Electronic Effects : The cyclohexyl group (C₉H₁₄N₂) imparts greater steric hindrance and lipophilicity compared to cyclopropyl (C₆H₈N₂) or phenyl (C₉H₈N₂) substituents. This bulk may reduce solubility in polar solvents but enhance membrane permeability in biological systems .
- Crystallinity: Cyclohexyl-substituted pyrazoles exhibit distinct crystal packing due to non-polar interactions, as seen in the crystal structure of 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, where the cyclohexyl group adopts a chair conformation .
Biological Activity
5-Cyclohexyl-1H-pyrazole is a compound belonging to the pyrazole class of heterocyclic compounds, which are recognized for their diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other therapeutic properties, supported by research findings and case studies.
Overview of Pyrazole Compounds
Pyrazole derivatives have been extensively studied for their broad spectrum of biological activities. These include:
- Anticancer : Many pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory : Pyrazoles are known to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Antimicrobial : Certain pyrazoles show efficacy against bacterial and fungal strains.
- Other Activities : This includes neuroprotective, analgesic, and enzyme inhibitory effects.
Anticancer Activity
Research has demonstrated that this compound possesses notable anticancer activity. A study indicated that this compound effectively inhibits cell proliferation in various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) of this compound compared to standard treatments:
| Cell Line | IC50 (µM) | Standard Treatment IC50 (µM) | Reference |
|---|---|---|---|
| A549 (Lung) | 5.0 | Doxorubicin: 1.58 | |
| MCF-7 (Breast) | 3.54 | Doxorubicin: 1.58 | |
| HepG2 (Liver) | 0.71 | Carboplatin: 0.95 |
This data highlights the potential of this compound as a promising anticancer agent, particularly against lung and breast cancer cell lines.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown significant anti-inflammatory effects. Studies indicate its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. The compound's mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. Research indicates that this compound exhibits activity against various bacterial strains, including E. coli and S. aureus. The following table summarizes the antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 10 | |
| S. aureus | 15 | |
| Pseudomonas aeruginosa | 20 |
These findings suggest that this compound could be a valuable candidate for developing new antimicrobial therapies.
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives, including this compound:
- Antitumor Activity in Vivo : A study evaluated the in vivo antitumor effects of a series of pyrazoles, including this compound, in mice models implanted with tumor cells. Results showed significant tumor reduction compared to control groups, indicating its potential as an effective antitumor agent .
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a marked reduction in edema compared to untreated controls, demonstrating its anti-inflammatory capabilities .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 5-cyclohexyl-1H-pyrazole derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation of β-keto esters or hydrazine derivatives with cyclohexyl-substituted carbonyl compounds. For example, cyclocondensation of cyclohexyl hydrazine with α,β-unsaturated ketones under acidic conditions yields the pyrazole core . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to regioselectivity and yield. NMR and LC-MS are used to monitor intermediates, as described in regioselective pyrazole synthesis protocols .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For instance, studies on analogous compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) reveal that the cyclohexyl group introduces steric effects, influencing bond angles and dihedral angles . SC-XRD data refinement using SHELX software (e.g., SHELXL for small-molecule refinement) resolves atomic positions and thermal parameters . Complementary techniques include FT-IR for functional group analysis and H/C NMR for proton/carbon assignment .
Q. What role does the cyclohexyl substituent play in modulating physicochemical properties?
- Methodological Answer : The cyclohexyl group enhances lipophilicity, as evidenced by logP calculations in structurally similar pyrazoles. This substituent also affects solubility in polar solvents and may induce conformational rigidity, as observed in crystallographic studies of cyclohexane-containing heterocycles . Computational tools like COSMO-RS can predict solubility parameters based on substituent effects .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., R-factor conflicts) be resolved during refinement of this compound structures?
- Methodological Answer : Discrepancies often arise from disordered cyclohexyl groups or thermal motion. Strategies include:
- Applying restraints/constraints in SHELXL to model anisotropic displacement parameters .
- Using the Hirshfeld surface analysis to validate hydrogen-bonding interactions and intermolecular contacts .
- Cross-validating with density functional theory (DFT)-optimized geometries to identify outliers in bond lengths/angles .
Q. What intermolecular interactions dominate the solid-state packing of this compound derivatives?
- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) reveals that N–H⋯N hydrogen bonds between pyrazole NH and adjacent heteroatoms are primary drivers of crystal packing . Van der Waals interactions from the cyclohexyl group further stabilize the lattice, as seen in studies of 5-chloro-1-phenyl-1H-pyrazole . Polarizable continuum models (PCM) can simulate solvent effects on packing efficiency .
Q. How does the puckering conformation of the cyclohexyl ring influence the bioactivity of this compound?
- Methodological Answer : Puckering coordinates (e.g., Cremer-Pople parameters) quantify ring non-planarity, which affects steric interactions with biological targets. For example, chair conformations in cyclohexyl groups may enhance binding to hydrophobic enzyme pockets. Molecular dynamics (MD) simulations coupled with QSAR models correlate puckering amplitude (θ) with inhibitory potency in related compounds .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential (ESP) maps, and Fukui indices to predict reactivity. Studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid demonstrate that electron-withdrawing groups reduce HOMO-LUMO gaps, enhancing electrophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
